N-Acetyl Sulfapyridine-d4 (Major)
Overview
Description
N-Acetyl Sulfapyridine-d4 (Major) is an isotopically labeled compound used primarily in scientific research. It is a derivative of sulfapyridine, a sulfonamide antibiotic. The compound is labeled with deuterium, which makes it useful in various analytical and research applications, particularly in the study of metabolic pathways and drug interactions .
Scientific Research Applications
N-Acetyl Sulfapyridine-d4 (Major) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and drug interactions.
Biology: Employed in biological studies to understand the metabolism and pharmacokinetics of sulfapyridine derivatives.
Medicine: Utilized in medical research to investigate the effects and mechanisms of action of sulfonamide antibiotics.
Industry: Applied in the pharmaceutical industry for quality control and validation of analytical methods.
Mechanism of Action
Target of Action
N-Acetyl Sulfapyridine-d4, also known as N-[2,3,5,6-tetradeuterio-4-(pyridin-2-ylsulfamoyl)phenyl]acetamide, is a deuterium-labeled version of N-Acetyl sulfapyridine . The primary target of this compound is the bacterial enzyme dihydropteroate synthetase .
Mode of Action
N-Acetyl Sulfapyridine-d4 acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid in bacteria, where it processes the substrate para-aminobenzoic acid (PABA) . By inhibiting this enzyme, N-Acetyl Sulfapyridine-d4 prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is essential for the synthesis of nucleic acids in bacteria, so its disruption leads to inhibited bacterial growth .
Pharmacokinetics
The incorporation of deuterium into drug molecules, such as N-Acetyl Sulfapyridine-d4, can affect their pharmacokinetic and metabolic profiles . Deuterium, being a stable heavy isotope of hydrogen, can be used as a tracer for quantitation during the drug development process .
Result of Action
The result of N-Acetyl Sulfapyridine-d4’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for bacterial nucleic acids, the compound effectively halts the proliferation of bacteria .
Action Environment
The action of N-Acetyl Sulfapyridine-d4 can be influenced by environmental factors. For instance, in a study simulating aerobic transformation in effluent wastewater using aerated fixed-bed bioreactors, N-Acetyl Sulfapyridine-d4 was found to be fully degraded after 32 days . This suggests that environmental conditions, such as the presence of oxygen and other substances in wastewater, can affect the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
It is known that the compound is a major active metabolite related to the adverse effects of Sulfasalazine . The main metabolites of Sulfasalazine are reported to be N-acetylsulfapyridine and 5-hydroxy-sulfapyridine . The formation of these metabolites is under genetic control and depends on the genetically determined acetylation and hydroxylation phenotypes of the patients .
Cellular Effects
It is known that the parent compound, Sulfasalazine, and its metabolites have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that Sulfasalazine, the parent compound, inhibits folic acid synthesis .
Temporal Effects in Laboratory Settings
It is known that the parent compound, Sulfasalazine, and its metabolites have significant effects over time .
Dosage Effects in Animal Models
It is known that the parent compound, Sulfasalazine, and its metabolites have significant effects at different dosages .
Metabolic Pathways
N-Acetyl Sulfapyridine-d4 is involved in the metabolic pathways of Sulfasalazine. Sulfasalazine is metabolized to 5-hydroxysulfapyridine and N-acetylsulfapyridine .
Transport and Distribution
It is known that the parent compound, Sulfasalazine, and its metabolites have significant effects on transport and distribution .
Subcellular Localization
It is known that the parent compound, Sulfasalazine, and its metabolites have significant effects on subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Sulfapyridine-d4 (Major) typically involves the acetylation of sulfapyridine-d4. The reaction is carried out under controlled conditions to ensure the incorporation of the deuterium label. Common reagents used in the synthesis include acetic anhydride and a suitable base such as pyridine. The reaction is usually conducted at room temperature, and the product is purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of N-Acetyl Sulfapyridine-d4 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented to monitor the incorporation of the deuterium label and the overall purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl Sulfapyridine-d4 (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent sulfapyridine-d4.
Substitution: N-Acetyl Sulfapyridine-d4 (Major) can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can regenerate sulfapyridine-d4 .
Comparison with Similar Compounds
Similar Compounds
Sulfapyridine: The parent compound, used as an antibiotic.
N-Acetyl Sulfapyridine: The non-deuterated version of the compound.
Sulfasalazine: A prodrug that is metabolized into sulfapyridine and used in the treatment of inflammatory bowel disease.
Uniqueness
N-Acetyl Sulfapyridine-d4 (Major) is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring isotopic labeling. This feature allows for more precise tracking and analysis of the compound in various biological and chemical systems .
Properties
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-(pyridin-2-ylsulfamoyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-10(17)15-11-5-7-12(8-6-11)20(18,19)16-13-4-2-3-9-14-13/h2-9H,1H3,(H,14,16)(H,15,17)/i5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLYVXPHAQLXFG-KDWZCNHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=CC=CC=N2)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675534 | |
Record name | N-{4-[(Pyridin-2-yl)sulfamoyl](~2~H_4_)phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189732-52-2 | |
Record name | N-{4-[(Pyridin-2-yl)sulfamoyl](~2~H_4_)phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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